![molecular formula C11H22ClN3O3 B13899716 tert-butyl N-[2-(3-oxopiperazin-1-yl)ethyl]carbamate;hydrochloride](/img/structure/B13899716.png)
tert-butyl N-[2-(3-oxopiperazin-1-yl)ethyl]carbamate;hydrochloride
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Overview
Description
tert-butyl N-[2-(3-oxopiperazin-1-yl)ethyl]carbamate;hydrochloride is a chemical compound with a complex structure that includes a piperazine ring, a carbamate group, and a tert-butyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[2-(3-oxopiperazin-1-yl)ethyl]carbamate;hydrochloride typically involves the reaction of tert-butyl carbamate with a piperazine derivative. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like N,N-diisopropylethylamine (DIEA). The reaction mixture is usually stirred at low temperatures (0-5°C) and then allowed to reach room temperature for completion .
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields higher purity products. The use of automated systems and advanced purification techniques, such as chromatography, ensures the efficient production of this compound .
Chemical Reactions Analysis
Types of Reactions
tert-butyl N-[2-(3-oxopiperazin-1-yl)ethyl]carbamate;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the piperazine ring or the carbamate group.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Based on the search results, here's what can be gathered regarding the applications and related information for compounds similar to "tert-butyl N-[2-(3-oxopiperazin-1-yl)ethyl]carbamate;hydrochloride":
1. Synthesis and Reactions:
- 2-amino-N,N-diethylacetamide hydrochloride synthesis tert-Butyl N-[(diethylcarbamoyl)methyl]carbamate reacts with hydrogen chloride in 1,4-dioxane to produce 2-amino-N,N-diethylacetamide hydrochloride with a yield of 88.5% . The reaction occurs at 20°C for 16 hours .
2. Related Compounds and their Applications:
- PROTAC Linkers: tert-Butyl (2-(2-(2-hydroxyethoxy)ethoxy)ethyl)carbamate can be used as a PROTAC linker in the synthesis of PROTACs . PROTACs are composed of two ligands connected by a linker, where one ligand binds to an E3 ubiquitin ligase and the other to a target protein, facilitating the selective degradation of target proteins via the ubiquitin-proteasome system .
3. Chemical Information:
- tert-Butyl N-[2-hydroxy-1,1-bis(hydroxymethyl)-ethyl]carbamate: This compound has the molecular formula C9H19NO5 .
- tert-butyl N-(2-(ethylamino)ethyl)carbamate: This compound has the molecular formula C9H20N2O2 and a molecular weight of 188.27 g/mol .
- tert-Butyl (2-(2-(2-hydroxyethoxy)ethoxy)ethyl)carbamate: This compound has the molecular formula C11H23NO5 and a molecular weight of 249.30400 .
4. Patent Information:
Mechanism of Action
The mechanism of action of tert-butyl N-[2-(3-oxopiperazin-1-yl)ethyl]carbamate;hydrochloride involves its interaction with specific molecular targets. The piperazine ring and carbamate group are key functional groups that enable the compound to bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
tert-butyl N-[2-(piperazin-1-yl)ethyl]carbamate: This compound is structurally similar but lacks the oxo group on the piperazine ring.
tert-butyl (2-(azetidin-3-yl)ethyl)carbamate hydrochloride: Another related compound with a different ring structure.
Uniqueness
tert-butyl N-[2-(3-oxopiperazin-1-yl)ethyl]carbamate;hydrochloride is unique due to the presence of the oxo group on the piperazine ring, which can influence its reactivity and biological activity. This structural feature distinguishes it from other similar compounds and contributes to its specific applications in research and industry .
Biological Activity
tert-Butyl N-[2-(3-oxopiperazin-1-yl)ethyl]carbamate;hydrochloride (CAS: 2891597-78-5) is a synthetic compound with potential pharmaceutical applications. It features a piperazine core, which is known for its biological activity, particularly in the development of therapeutic agents targeting various diseases. This article provides a detailed examination of the biological activity associated with this compound, summarizing research findings, case studies, and relevant data.
The biological activity of this compound is primarily linked to its interaction with various biological targets, including enzymes and receptors involved in cellular signaling pathways. The piperazine moiety often contributes to the modulation of neurotransmitter systems, which can influence both central nervous system (CNS) and peripheral physiological processes.
In Vitro Studies
- Antimicrobial Activity : Research has indicated that compounds containing piperazine derivatives exhibit significant antimicrobial properties. For instance, studies involving similar piperazine-based compounds have shown effectiveness against a range of bacterial strains, suggesting potential applications in treating infections .
- Cytotoxicity and Antitumor Effects : Various derivatives have been screened for cytotoxicity against cancer cell lines. Compounds structurally similar to this compound have demonstrated selective cytotoxic effects on tumor cells while sparing normal cells, indicating their potential as anticancer agents .
- Neuropharmacological Effects : The piperazine structure is often associated with neuroactive properties. Compounds with this core have been studied for their ability to modulate neurotransmitter receptors, including serotonin and dopamine receptors, which could lead to applications in treating psychiatric disorders .
In Vivo Studies
Several in vivo studies have assessed the efficacy of piperazine derivatives in animal models:
- Anti-inflammatory Activity : In a carrageenan-induced rat paw edema model, compounds similar to this compound exhibited significant anti-inflammatory effects, with inhibition percentages comparable to established anti-inflammatory drugs .
Case Studies
- Case Study on Antimicrobial Efficacy : A study evaluated the antimicrobial properties of various piperazine derivatives against both Gram-positive and Gram-negative bacteria. Results showed that certain derivatives had minimum inhibitory concentrations (MICs) lower than those of traditional antibiotics, highlighting their potential as alternative treatments .
- Case Study on Antitumor Activity : A series of experiments were conducted using cancer cell lines treated with piperazine-based compounds. The results indicated that these compounds induced apoptosis in cancer cells through the activation of caspase pathways, suggesting a mechanism for their antitumor effects .
Data Summary
Biological Activity | Methodology | Results |
---|---|---|
Antimicrobial | MIC testing against bacterial strains | Effective against multiple strains with low MIC values |
Cytotoxicity | MTT assay on cancer cell lines | Selective cytotoxicity observed |
Anti-inflammatory | Carrageenan-induced edema model | Significant reduction in paw swelling compared to control |
Properties
Molecular Formula |
C11H22ClN3O3 |
---|---|
Molecular Weight |
279.76 g/mol |
IUPAC Name |
tert-butyl N-[2-(3-oxopiperazin-1-yl)ethyl]carbamate;hydrochloride |
InChI |
InChI=1S/C11H21N3O3.ClH/c1-11(2,3)17-10(16)13-5-7-14-6-4-12-9(15)8-14;/h4-8H2,1-3H3,(H,12,15)(H,13,16);1H |
InChI Key |
FFVJPYOAZDZMSK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCCN1CCNC(=O)C1.Cl |
Origin of Product |
United States |
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